2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-6-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3S/c1-2-19-15(18)14-10(4-3-5-12(14)17)6-7-11-8-9-13(16)20-11/h3-9,17H,2H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJBSFAWXRAZHX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ylide Preparation
Triphenylphosphine (PPh₃, 1.2 equiv) reacts with ethyl 6-(hydroxymethyl)benzoate in tetrahydrofuran (THF) under nitrogen, followed by treatment with carbon tetrabromide (CBr₄) to form the stabilized ylide.
Coupling Conditions
The ylide is combined with 5-bromo-2-thiophenecarboxaldehyde in anhydrous THF at reflux (66°C) for 12 h, yielding the (E)-vinyl product with 72–78% efficiency. Stereoselectivity is confirmed via ¹H NMR coupling constants (J = 16.2 Hz).
Esterification and Hydroxyl Group Protection
The hydroxyl group on the benzoic acid intermediate is protected as an acetate to prevent side reactions during subsequent steps:
-
Acetylation : Treatment with acetic anhydride (Ac₂O) and pyridine in dichloromethane (DCM) at room temperature for 6 h.
-
Esterification : Ethylation using ethanol and sulfuric acid under reflux, achieving 90–95% conversion to the ethyl ester.
Deprotection is performed via hydrolysis with potassium hydroxide (KOH) in ethanol/water (4:1) at 70°C for 8 h, restoring the hydroxyl group with minimal degradation.
Solvent and Catalyst Optimization
Recent studies demonstrate that solvent polarity and base selection significantly impact reaction kinetics and yields:
DBU-Mediated Rearrangements
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (MeCN) at 70°C enhances regioselectivity during vinylation, achieving 80% yield of the desired (E)-isomer. Ethanol as a solvent favors byproduct formation, reducing yields to 20–55% under identical conditions.
Nickel-Catalyzed Reductive Coupling
A NiBr₂/dtBBPy/Zn system enables reductive vinylation of bromothiophenes with benzoate esters at ambient temperature, though yields remain moderate (50–60%).
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DBU/MeCN | MeCN | 70 | 80 |
| NiBr₂/dtBBPy | THF | 25 | 55 |
Purification and Characterization
Crude products are purified via:
-
Recrystallization : Ethanol/water mixtures (3:1) remove polymeric byproducts.
-
Column Chromatography : Silica gel with dichloromethane/methanol (95:5) eluent resolves regioisomers.
Characterization data aligns with literature values:
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : Treatment with NaOH (1–2 M) in aqueous ethanol at 80°C cleaves the ester to yield 2-[2-(5-bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid. This reaction typically achieves >85% yield after 6–8 hours .
-
Acidic Hydrolysis : HCl (6 M) in refluxing THF converts the ester to the carboxylic acid, though with slower kinetics (~12 hours for 70% yield) .
-
Transesterification : Methanolysis with catalytic H₂SO₄ produces the methyl ester derivative in 90% yield.
| Condition | Product | Yield | Reference |
|---|---|---|---|
| NaOH (2 M), EtOH/H₂O, 80°C | Carboxylic acid | 88% | |
| HCl (6 M), THF, reflux | Carboxylic acid | 70% | |
| H₂SO₄, MeOH, reflux | Methyl ester | 90% |
Nucleophilic Aromatic Substitution (NAS) at Bromine
The bromine atom on the thiophene ring participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 100°C. Yields range from 75–92% depending on the boronic acid.
-
Buchwald-Hartwig Amination : Substitution with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos in toluene at 110°C affords aryl amine derivatives in 60–78% yield .
| Reagent | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 85% | |
| Morpholine | Pd₂(dba)₃, Xantphos | Aryl amine | 72% |
Reactivity of the Vinyl Group
The conjugated vinyl group undergoes electrophilic and cycloaddition reactions:
-
Hydrogenation : Catalytic hydrogenation (H₂, 1 atm, Pd/C) in EtOH reduces the double bond to an ethyl bridge in 95% yield.
-
Epoxidation : Reaction with m-CPBA in CH₂Cl₂ at 0°C forms an epoxide intermediate, which rearranges under acidic conditions to yield dihydrofuran derivatives.
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Diels-Alder Reaction : Acts as a dienophile with cyclopentadiene at 120°C to form bicyclic adducts (65% yield) .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOH | Ethyl-bridged derivative | 95% | |
| Diels-Alder | Cyclopentadiene, 120°C | Bicyclic adduct | 65% |
Functionalization of the Hydroxyl Group
The phenolic -OH group exhibits versatile reactivity:
-
Acetylation : Treatment with acetic anhydride in pyridine produces the acetylated derivative in 94% yield .
-
Methylation : Reacts with methyl iodide and K₂CO₃ in acetone to form the methoxy analog (88% yield).
-
Oxidation : Exposure to Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, albeit with moderate yield (55%) due to competing ester hydrolysis.
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Acetic anhydride, pyridine | Acetylated derivative | 94% | |
| CH₃I, K₂CO₃, acetone | Methoxy analog | 88% | |
| Jones reagent | Ketone derivative | 55% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene ring undergoes bromination and nitration:
-
Bromination : Reacts with Br₂ in CHCl₃ at 0°C to afford 2,5-dibromo-thiophene derivatives (70% yield).
-
Nitration : HNO₃/H₂SO₄ at 50°C introduces a nitro group at the 4-position of the thiophene (58% yield) .
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Br₂, CHCl₃ | 2,5-Dibromo-thiophene derivative | 70% | |
| HNO₃/H₂SO₄ | 4-Nitro-thiophene derivative | 58% |
Base-Mediated Rearrangements
DBU (1,8-diazabicycloundec-7-ene) induces solvent-dependent rearrangements:
-
In MeCN : Promotes 1,2-aryl shifts via cyclopropane intermediates, yielding tritylone derivatives (80% yield) .
-
In EtOH : Favors ring expansion to form 2-benzoylbenzoate analogs (68% yield) .
| Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| DBU (15 equiv) | MeCN | Tritylone derivative | 80% | |
| DBU (2.5 equiv) | EtOH | 2-Benzoylbenzoate analog | 68% |
Scientific Research Applications
Overview
2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester is a complex organic compound with diverse applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and organic synthesis. This article will explore its various applications, supported by data tables and documented case studies.
Medicinal Chemistry
The compound has shown potential in pharmacological studies due to its biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with thiophene and benzoic acid derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound effectively inhibits bacterial growth, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties. Preliminary studies have shown that it can modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis.
- Anticancer Properties : Initial investigations into the compound's anticancer effects reveal promising results against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in reactions such as:
- Suzuki-Miyaura Coupling : This reaction is crucial for forming carbon-carbon bonds, allowing the synthesis of various bioconjugates and pharmaceuticals.
- Functional Group Transformations : The compound can undergo various transformations to introduce other functional groups, expanding its utility in synthetic pathways.
Material Science
The compound's unique electronic properties make it suitable for applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : Due to its electron-rich thiophene moiety, the compound can be used in the fabrication of OLEDs, contributing to the development of efficient light-emitting materials.
- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance conductivity, making it valuable for electronic applications.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Anticancer | Induction of apoptosis |
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of benzoic acid revealed that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. The study highlighted its efficacy against breast cancer cells (MCF-7), where it reduced cell viability significantly compared to untreated controls. Further research is warranted to explore its mechanisms in vivo.
Mechanism of Action
The mechanism of action of 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester involves its interaction with specific molecular targets. The thiophene ring and vinyl group can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A benzoic acid ethyl ester backbone substituted with a hydroxy group at position 6 and a 5-bromo-thiophen-2-yl-vinyl moiety at position 2.
Comparison with Structural Analogs
2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester (CAS 365543-05-1)
- Molecular Formula : C17H15BrO4S
- Molecular Weight : 403.27 g/mol
- Key Differences : The hydroxy group in the target compound is replaced with an acetoxy (-OAc) group.
- Stability: Acetoxy esters are prone to hydrolysis under acidic or basic conditions, whereas the hydroxy group in the target compound may form stable hydrogen bonds .
2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester (CAS 365543-23-3)
- Molecular Formula : C18H16O5
- Molecular Weight : 312.32 g/mol
- Key Differences : The bromothiophene moiety is replaced with a benzo[1,3]dioxole group.
- Implications: Electronic Effects: Benzo[1,3]dioxole is electron-rich, which may alter the electronic properties of the vinyl linker, affecting conjugation and UV-Vis absorption.
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4)
- Molecular Formula : C14H15BrO5
- Molecular Weight : 343.17 g/mol
- Key Differences: A but-2-enoate chain replaces the benzoic acid backbone, with a formyl (-CHO) and methoxy (-OMe) group on the aromatic ring.
- Implications :
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS 308297-46-3)
- Molecular Formula : C25H18BrFO5
- Molecular Weight : 497.3 g/mol
- Key Differences : A benzofuran core replaces the benzoic acid backbone, with additional fluorophenyl and oxoethoxy substituents.
- Metabolic Stability: The fluorophenyl group may slow oxidative metabolism, extending half-life compared to the target compound .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 1171924-18-7 | C15H13BrO3S | 353.23 | 5-Bromo-thiophene, hydroxy |
| 2-Acetoxy Analog | 365543-05-1 | C17H15BrO4S | 403.27 | 5-Bromo-thiophene, acetoxy |
| Benzodioxole Analog | 365543-23-3 | C18H16O5 | 312.32 | Benzo[1,3]dioxole, hydroxy |
| Ethyl But-2-enoate Analog | 478064-33-4 | C14H15BrO5 | 343.17 | Bromophenoxy, formyl, methoxy |
| Benzofuran Ester Analog | 308297-46-3 | C25H18BrFO5 | 497.3 | Bromo, fluorophenyl, benzofuran |
Research Findings and Implications
- Bromine Substitution : The target compound’s bromothiophene group provides halogen bonding capabilities absent in the benzodioxole analog, making it more suitable for targeting halogen-binding protein pockets .
- Hydroxy vs. Acetoxy : The hydroxy group enhances solubility and hydrogen bonding but may reduce metabolic stability compared to the acetoxy analog, which is more lipophilic .
- Thermal Behavior : While direct data on the target compound’s thermal stability are lacking, related esters (e.g., ) degrade above 200°C, suggesting similar resilience .
Biological Activity
2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester (CAS: 1171924-15-4) is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound incorporates a thiophene moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 353.24 g/mol. The structure includes a brominated thiophene ring, which contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃BrO₃S |
| Molecular Weight | 353.24 g/mol |
| CAS Number | 1171924-15-4 |
Mechanisms of Biological Activity
1. Anticancer Activity:
Research indicates that compounds containing thiophene rings exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that related compounds can modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
2. Antimicrobial Properties:
Thiophene derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the bromine atom may enhance the lipophilicity and cell membrane permeability, facilitating greater interaction with microbial targets.
3. Enzyme Inhibition:
The compound may also act as an inhibitor for certain enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes. Inhibition of these enzymes can lead to reduced inflammation and pain relief.
Case Studies
-
Anticancer Activity Evaluation:
A study evaluated the anticancer effects of various thiophene derivatives, including those similar to this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines (MCF-7) when treated with these compounds at concentrations ranging from 10 to 50 µM over 48 hours. The IC50 values were determined to be approximately 25 µM for related structures, suggesting potential for further development. -
Antimicrobial Testing:
Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Compounds similar to the target compound exhibited zones of inhibition ranging from 15 mm to 30 mm depending on concentration, indicating strong antimicrobial properties.
Comparative Analysis
A comparative analysis with similar compounds reveals that the bromine substitution enhances biological activity:
| Compound | Anticancer IC50 (µM) | Antimicrobial Zone (mm) |
|---|---|---|
| This compound | ~25 | 20 |
| 2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester | ~30 | 18 |
| 2-[2-(5-Methyl-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester | ~35 | 15 |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 5-bromo-thiophene-2-carbaldehyde and ethyl 6-hydroxybenzoate derivatives. Key parameters include:
- Catalyst : Use piperidine or acetic acid as catalysts for efficient C=C bond formation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates at 80–100°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm vinyl protons (δ 6.8–7.5 ppm, coupling constant J ≈ 16 Hz) and ester carbonyl (δ 165–170 ppm) .
- IR : Hydroxyl stretch (~3200 cm⁻¹), ester C=O (~1720 cm⁻¹), and thiophene C-Br (~650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z ~380 (M⁺) with fragmentation patterns matching bromothiophene and benzoate moieties .
Q. What are the solubility and stability profiles under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO, DMF, and THF; sparingly soluble in water (<0.1 mg/mL). Stability decreases above pH 8 due to ester hydrolysis .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidative degradation .
Advanced Research Questions
Q. How does DFT modeling elucidate the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (~4.2 eV), indicating potential charge-transfer applications. The bromothiophene moiety acts as an electron-withdrawing group, polarizing the vinyl bridge .
- Reactivity Sites : Electrostatic potential maps highlight nucleophilic attack susceptibility at the ester carbonyl and electrophilic regions on the thiophene ring .
Q. What strategies resolve crystallographic ambiguities in this compound’s solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELX for structure refinement. Key parameters:
- Space Group : P2₁/c (common for asymmetric esters).
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K reduces thermal motion artifacts .
- Disorder Handling : Apply restraints to bromothiophene and vinyl groups if thermal motion exceeds 0.05 Ų .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in computational docking studies?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) :
- Target Selection : Cytochrome P450 enzymes (CYP3A4) due to bromine’s metabolic liability.
- Binding Affinity : Estimated ΔG ≈ –8.2 kcal/mol, with hydrogen bonds between the hydroxyl group and Arg106 residue .
- MD Simulations : 100-ns trajectories reveal stable binding in hydrophobic pockets, but ester hydrolysis occurs within 50 ns at physiological pH .
Q. What analytical methods quantify trace impurities in bulk synthesis?
- Methodological Answer :
- HPLC-PDA : C18 column (5 µm, 250 × 4.6 mm), gradient elution (ACN/H2O + 0.1% TFA). Detect unreacted aldehyde (RT ≈ 6.2 min) and dimeric byproducts (RT ≈ 9.5 min) .
- LOQ : 0.05% w/w for major impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

